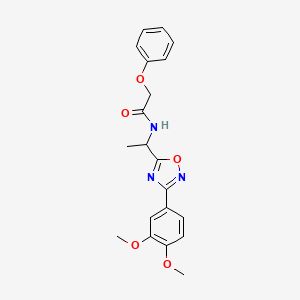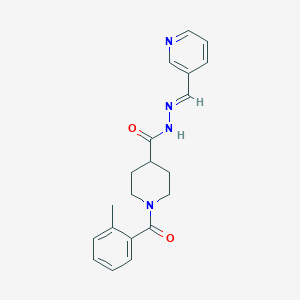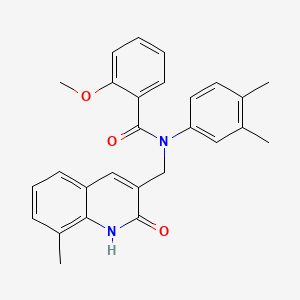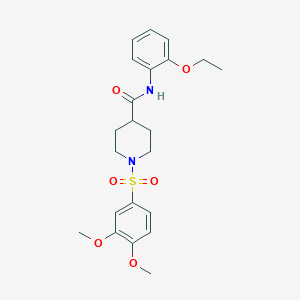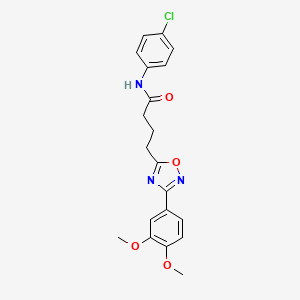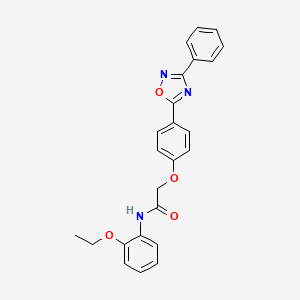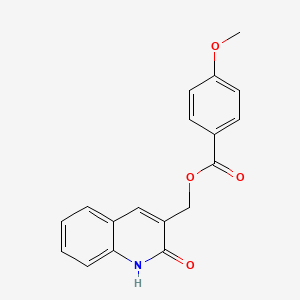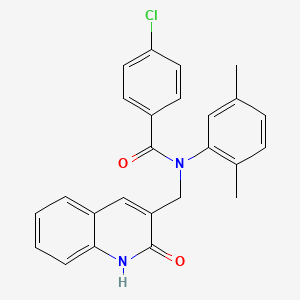
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDNB, and it has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of CDNB involves the formation of a covalent bond between the carbonyl group of CDNB and the thiol group of glutathione. This reaction is catalyzed by glutathione S-transferase, which results in the formation of a glutathione-CDNB conjugate. This conjugate is highly fluorescent and can be detected using fluorescence spectroscopy.
Biochemical and physiological effects:
CDNB has been shown to induce oxidative stress and apoptosis in several cell lines. It has also been reported to modulate the expression of several genes involved in drug metabolism and toxicity. Furthermore, CDNB has been shown to inhibit the growth of several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
CDNB has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, CDNB has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Orientations Futures
There are several future directions for the use of CDNB in scientific research. One potential direction is the development of new fluorescent probes based on CDNB for the detection of other enzymes and biomolecules. Another potential direction is the use of CDNB as a model substrate for the study of drug metabolism and toxicity in vivo. Furthermore, CDNB can be used as a tool for the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
CDNB can be synthesized using several methods, including the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylphenylamine, followed by the reaction of the resulting compound with 2-hydroxy-3-quinolinecarboxaldehyde. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde, followed by the reaction of the resulting compound with 2,5-dimethylphenylamine. Both methods have been reported to yield high purity CDNB.
Applications De Recherche Scientifique
CDNB has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of glutathione S-transferase activity in biological samples. CDNB has also been used as a substrate for the measurement of cytochrome P450 activity. Furthermore, CDNB has been used as a model substrate for the study of drug metabolism and toxicity.
Propriétés
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-8-17(2)23(13-16)28(25(30)18-9-11-21(26)12-10-18)15-20-14-19-5-3-4-6-22(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBDJBJBDXVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

